

Physical and chemical properties of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

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An In-depth Technical Guide to 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the aromatic ketone **1-(2-Amino-4-methoxy-3-methylphenyl)ethanone**. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis, offering detailed experimental protocols, tabulated data, and visualizations of key processes.

Chemical and Physical Properties

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone is a multifaceted organic compound with potential applications in medicinal chemistry. A summary of its key physical and chemical properties is presented below for easy reference.

Property	Value	Source
IUPAC Name	1-(2-Amino-4-methoxy-3-methylphenyl)ethanone	N/A
CAS Number	912347-94-5	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1] [2]
Molecular Weight	179.22 g/mol	[1]
Melting Point	107 °C	[1]
Boiling Point (Predicted)	336.0 ± 37.0 °C	[1]
Density (Predicted)	1.096 ± 0.06 g/cm ³	[1]
Storage	Room temperature, dry, sealed	[1]

Synthesis and Purification

The synthesis of **1-(2-Amino-4-methoxy-3-methylphenyl)ethanone** can be achieved through a Friedel-Crafts acylation reaction. The following protocol is based on established methodologies.

Synthesis Protocol: Friedel-Crafts Acylation

This process involves the acylation of a substituted aniline derivative.

Materials:

- 2-Methoxy-3-methylaniline (starting material)
- Acetyl chloride (acylation reagent)
- Boron trichloride (Lewis acid catalyst)
- Aluminum chloride (Lewis acid catalyst)
- Dichloromethane (solvent)

- Nitrogen gas (inert atmosphere)
- Sodium hydroxide solution
- Petroleum ether or n-hexane
- Ethyl acetate

Procedure:

- Under a nitrogen atmosphere, dissolve 2-methoxy-3-methylaniline in dichloromethane.
- Cool the solution to below -10 °C and add a dichloromethane solution of boron trichloride. Allow the reaction to proceed for 30 minutes.
- Further cool the mixture to below -50 °C and sequentially add acetyl chloride and aluminum chloride.
- The reaction is maintained at this temperature for a period of 12 to 24 hours, with progress monitored until completion.
- Upon completion, the reaction mixture is worked up by adjusting the pH of the aqueous layer to 6-7 with a sodium hydroxide solution.
- The product is then extracted with dichloromethane.
- The organic phases are combined, dried, and the solvent is removed under vacuum to yield the crude product.

Synthesis Workflow

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity final product.

Procedure:

- Dissolve the crude **1-(2-Amino-4-methoxy-3-methylphenyl)ethanone** in a minimal amount of a hot mixed solvent system.

- Suitable solvent systems include petroleum ether and ethyl acetate, or n-hexane and ethyl acetate.
- Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Workflow

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the structural elucidation and confirmation of **1-(2-Amino-4-methoxy-3-methylphenyl)ethanone**. While specific spectral data for this compound is not readily available in the public domain, the following represents predicted and expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic H	6.5 - 7.5	m	2H
-NH ₂	4.0 - 5.0 (broad)	s	2H
-OCH ₃	~3.8	s	3H
-COCH ₃	~2.5	s	3H
Ar-CH ₃	~2.2	s	3H

¹³ C NMR	Predicted Chemical Shift (ppm)
C=O	~200
Aromatic C-NH ₂	~150
Aromatic C-OCH ₃	~155
Aromatic C-H & C-C	110 - 140
-OCH ₃	~55
-COCH ₃	~25
Ar-CH ₃	~15

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (amine)	3300 - 3500
C-H Stretch (aromatic)	3000 - 3100
C-H Stretch (aliphatic)	2850 - 3000
C=O Stretch (ketone)	1660 - 1680
C=C Stretch (aromatic)	1450 - 1600
C-N Stretch	1250 - 1350
C-O Stretch	1000 - 1300

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 179. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 164) and a carbonyl group (m/z = 151).

Biological Activity and Potential Applications

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone serves as a key intermediate in the synthesis of various pharmaceutical compounds.^[1] Its structural features, including the amino, methoxy, and acetyl groups on a phenyl ring, make it a versatile scaffold for the development of novel therapeutic agents.

Notably, this compound and its derivatives are utilized in the preparation of selective kinase inhibitors.^[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery.

While the specific kinase targets for derivatives of **1-(2-Amino-4-methoxy-3-methylphenyl)ethanone** are not explicitly detailed in the available literature, a plausible signaling pathway that is often targeted by such small molecule inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.

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References

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